![molecular formula C8H12O3 B2387233 (3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid CAS No. 2309433-16-5](/img/structure/B2387233.png)
(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Applications De Recherche Scientifique
Conversion to Sustainable Materials
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are identified as versatile platform chemicals with potential applications in producing sustainable polymers, functional materials, and fuels. These compounds, derived from plant biomass, could serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. The derivatives considered include furandicarboxylic acid, which can be used in polymer production, and dimethylfuran, for fuel applications. This indicates a significant extension of applications in the 21st century, underscoring the role of furan derivatives in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Impact on Microbial Production
Carboxylic acids, including furan derivatives, show promise in biorenewable chemicals production. These compounds can be produced fermentatively using engineered microbes but become inhibitory at certain concentrations, affecting yield and titer. Understanding their microbial inhibition mechanisms is crucial for engineering robust strains with improved industrial performance, highlighting the interplay between microbial metabolism and furan derivatives (Jarboe, Royce, & Liu, 2013).
Biological Activity
Natural carboxylic acids, including furan derivatives, possess significant biological activities. Studies reveal correlations between structural differences and bioactivity, such as antioxidant, antimicrobial, and cytotoxic activities. This demonstrates the potential of furan derivatives in developing new pharmaceuticals and health-related products, with rosmarinic acid showing high antioxidant activity among studied compounds (Godlewska-Żyłkiewicz et al., 2020).
Pharmacological Effects
Furan derivatives, specifically Chlorogenic Acid (CGA), have been studied for their diverse pharmacological effects, including antioxidant, antibacterial, and neuroprotective activities. This indicates the potential of furan derivatives in therapeutic applications, further supporting their significance in medical and pharmaceutical research (Naveed et al., 2018).
Antioxidant Properties
The structure-activity relationships (SARs) of hydroxycinnamic acids, a class of furan derivatives, have been studied for their in vitro antioxidant activity. This research aids in understanding how modifications to the furan ring affect antioxidant potential, contributing to the development of more effective antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)5-1-6-3-11-4-7(6)2-5/h5-7H,1-4H2,(H,9,10)/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBNQIQBWXCNPI-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1COC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@H]2CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

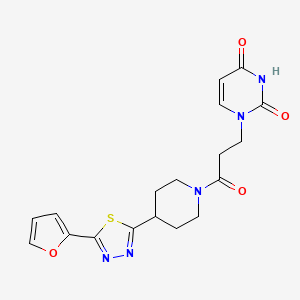
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)

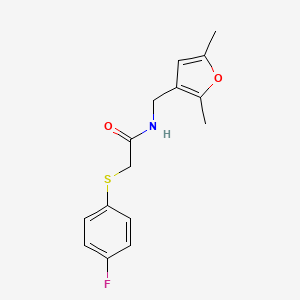
![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2387155.png)
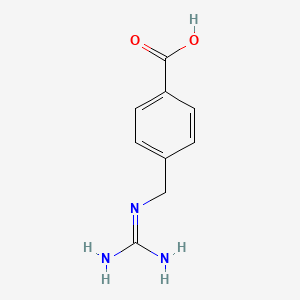
![2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2387157.png)
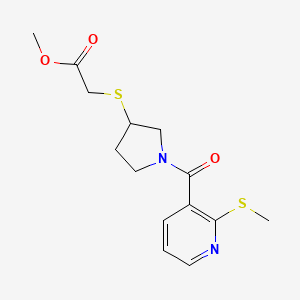
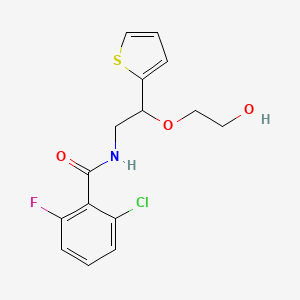
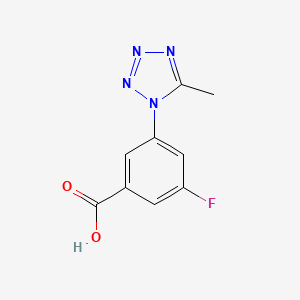
![N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2387168.png)
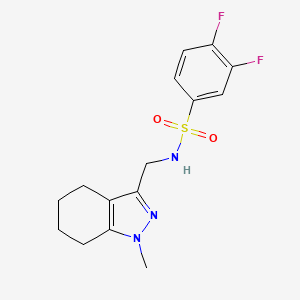
![5-[(5-Bromothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2387170.png)
